molecular formula C12H24ClNO2 B14513739 Ethyl 5-piperidin-1-ylpentanoate;hydrochloride CAS No. 62522-38-7

Ethyl 5-piperidin-1-ylpentanoate;hydrochloride

Katalognummer: B14513739
CAS-Nummer: 62522-38-7
Molekulargewicht: 249.78 g/mol
InChI-Schlüssel: ZEXHWDVTNKVEIX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 5-piperidin-1-ylpentanoate;hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine with a nitrogen atom, and its derivatives are known for their significant roles in medicinal chemistry . This compound is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-piperidin-1-ylpentanoate;hydrochloride typically involves the reaction of piperidine with ethyl 5-bromopentanoate under basic conditions. The reaction proceeds via nucleophilic substitution, where the piperidine nitrogen attacks the carbon atom bonded to the bromine, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 5-piperidin-1-ylpentanoate;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Ethyl 5-piperidin-1-ylpentanoate;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein-ligand binding.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial properties.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Wirkmechanismus

The mechanism of action of Ethyl 5-piperidin-1-ylpentanoate;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity or alter receptor signaling pathways, resulting in therapeutic outcomes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Ethyl 5-piperidin-1-ylpentanoate;hydrochloride is unique due to its specific ester functional group and the presence of a piperidine ring. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications .

Eigenschaften

CAS-Nummer

62522-38-7

Molekularformel

C12H24ClNO2

Molekulargewicht

249.78 g/mol

IUPAC-Name

ethyl 5-piperidin-1-ylpentanoate;hydrochloride

InChI

InChI=1S/C12H23NO2.ClH/c1-2-15-12(14)8-4-7-11-13-9-5-3-6-10-13;/h2-11H2,1H3;1H

InChI-Schlüssel

ZEXHWDVTNKVEIX-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)CCCCN1CCCCC1.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.